Sucrose 4,6-methyl orthoester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHQAYOJGDRUCF-YWFXHEEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sucrose 4,6-Methyl Orthoester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in the synthesis of valuable sucrose derivatives. This document details its chemical structure, physicochemical properties, and established synthesis protocols.

Chemical Structure and Properties

Sucrose 4,6-methyl orthoester, systematically named (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1][2]dioxine-7,8-diol, is a cyclic orthoester derivative of sucrose.[3][4] The formation of the 4,6-orthoester linkage protects the 4- and 6-hydroxyl groups of the glucose moiety of sucrose, allowing for selective reactions at other positions.

The structure consists of the sucrose backbone with a methyl orthoester group bridging the C4 and C6 positions of the glucopyranosyl ring. This modification is crucial in synthetic chemistry, particularly in the preparation of sucralose, a widely used artificial sweetener.[5]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₆O₁₂ | [1][6] |

| Molecular Weight | 398.36 g/mol | [6][7] |

| CAS Number | 116015-72-6 | [6][8] |

| Appearance | Clear, colorless syrup (when recovered from reaction) | [5] |

Structural Diagram

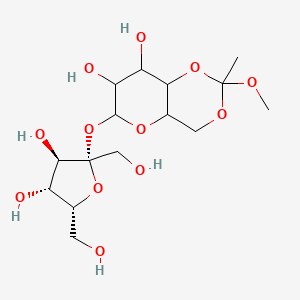

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common protocols involve the reaction of sucrose with a trialkyl orthoester or a ketene (B1206846) acetal (B89532) in the presence of an acid catalyst.

Synthesis via Trialkyl Orthoester

This protocol is adapted from patented procedures for the preparation of sucrose 4,6-orthoesters.[5][9]

Materials:

-

Sucrose

-

Trimethyl orthoacetate

-

Dimethylformamide (DMF), anhydrous

-

p-Toluenesulfonic acid (catalytic amount)

-

Amberlite IRA-93 (OH⁻) ion exchange resin or other suitable basic resin

-

n-Butanol

-

Ethanol

-

Water

Procedure:

-

Dissolve sucrose (3.42 g) in anhydrous dimethylformamide (27.5 ml).

-

Add trimethyl orthoacetate (1.91 ml, 1.5 molar equivalent).

-

Add a catalytic amount of p-toluenesulfonic acid (25 mg).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within one hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-butanol/ethanol/water.

-

Upon completion, neutralize the reaction mixture by adding a basic ion exchange resin (e.g., Amberlite IRA-93) until the pH is neutral.

-

Filter the mixture to remove the ion exchange resin.

-

Evaporate the filtrate in vacuo to obtain the product as a clear, colorless syrup.

Synthesis via Ketene Acetal

This alternative method utilizes a ketene acetal, which can offer advantages in terms of reagent use and reaction equilibrium.[10]

Materials:

-

Sucrose

-

Dimethylformamide (DMF), anhydrous

-

p-Toluenesulfonic acid (catalytic amount)

-

Basic workup reagents as in Protocol 2.1

Procedure:

-

Dissolve sucrose in anhydrous dimethylformamide.

-

Add 1,1-dimethoxyethene (stoichiometric amount).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature. The reaction proceeds to near quantitative yield.

-

The workup procedure is similar to Protocol 2.1, involving neutralization with a basic resin, filtration, and solvent evaporation under vacuum.

Synthetic Workflow and Applications

This compound is a pivotal intermediate in the selective modification of sucrose. Its primary application is in the synthesis of sucrose 6-esters, which are precursors to the high-intensity sweetener, sucralose.[5][10]

The workflow involves the formation of the orthoester to protect the 4- and 6-hydroxyl groups, followed by mild acidic hydrolysis to yield a mixture of the 4- and 6-monoesters. Subsequent treatment with a base selectively converts the 4-ester to the more stable 6-ester.

Caption: Synthetic pathway from sucrose to sucrose 6-acetate via the 4,6-methyl orthoester intermediate.

References

- 1. This compound | C15H26O12 | CID 10927432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | CAS No- 116015-72-6 | Simson Pharma Limited [simsonpharma.com]

- 5. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. 116015-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 116015-72-6 [chemicalbook.com]

- 9. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]

- 10. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]

Synthesis of Sucrose 4,6-Methyl Orthoester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sucrose (B13894) 4,6-methyl orthoester from sucrose. This compound serves as a key intermediate in the selective preparation of sucrose derivatives, notably as a precursor in the synthesis of sucralose. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data derived from key patents in the field.

Introduction

The selective functionalization of sucrose, a complex and highly functionalized molecule, presents a significant challenge in carbohydrate chemistry. The synthesis of Sucrose 4,6-methyl orthoester is a notable achievement in this area, offering a regioselective method to protect the 4- and 6-hydroxyl groups of the glucose moiety. This protection scheme allows for subsequent chemical modifications at other positions of the sucrose molecule. The primary synthetic route involves the direct reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst. An alternative approach utilizes a ketene (B1206846) acetal. This guide will focus on the prevalent method using trialkyl orthoesters.

Synthetic Pathway

The core of the synthesis is the acid-catalyzed reaction between sucrose and a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent. This reaction leads to the formation of a cyclic orthoester across the 4- and 6-hydroxyl groups of the glucose unit of sucrose.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various patented examples for the synthesis of sucrose orthoester derivatives.

| Parameter | Example 1[1] | Example 2[2] | Example 3[2] |

| Starting Material (Sucrose) | 3.42 g | 80.0 g (0.234 mol) | 80.0 g (0.234 mol) |

| Reagent | Trimethyl orthoacetate (1.91 ml) | Trimethyl orthoacetate (25.3 g, 0.211 mol) | Trimethyl orthoacetate (23.9 g, 0.199 mol) |

| Catalyst | p-Toluene sulphonic acid (25 mg) | p-Toluene sulphonic acid (0.48 g) | p-Toluene sulphonic acid (0.48 g) |

| Solvent | Dimethylformamide (27.5 ml) | Dimethylformamide (600 ml) | Dimethylformamide (600 ml) |

| Reaction Temperature | Ambient | 60°C | 55°C |

| Reaction Time | 1 hour | 0.5 hours | 0.5 hours |

| Subsequent Hydrolysis | Yes (Water) | Yes (37g Water) | Yes (37g Water) |

| Isomerization Base | Pyridine | tert-Butylamine (B42293) (1.2g) | tert-Butylamine (1.2g) |

| Final Product (after hydrolysis & isomerization) | Sucrose 6-acetate | Sucrose 6-acetate | Sucrose 6-acetate |

| Yield (of Sucrose 6-acetate) | Not explicitly quantified | 83.3% (molar) | 85.0% (molar) |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound and its subsequent conversion.

Synthesis of Sucrose 4,6-Methyl Orthoacetate[1]

-

Preparation: To a solution of sucrose (3.42 g) in dimethylformamide (27.5 ml), add trimethyl orthoacetate (1.91 ml).

-

Catalysis: Add a catalytic amount of p-toluene sulphonic acid (25 mg) to the mixture.

-

Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within one hour.

-

Neutralization: After the reaction, neutralize the acid catalyst using a suitable ion-exchange resin.

-

Purification: Filter the mixture to remove the resin. The filtrate, containing the product, can be concentrated by evaporation under vacuum to yield a clear, colorless syrup.

Alternative Synthesis and Conversion to Sucrose 6-Acetate[2]

-

Dissolution: Dissolve 80.0 g (0.234 mol) of sucrose in 600 ml of dimethylformamide (DMF) in a 1000 ml three-necked flask with stirring. Heat to 75°C to ensure complete dissolution.

-

Reaction Initiation: Cool the solution to 55°C and add 23.9 g (0.199 mol) of trimethyl orthoacetate and 0.48 g of p-toluenesulfonic acid.

-

Reaction Maintenance: Maintain the reaction at this temperature for 0.5 hours. During the reaction, intermittently apply a vacuum to remove the methanol generated. A small amount of additional trimethyl orthoacetate can be added to drive the reaction to completion.

-

Hydrolysis: After the initial reaction, cool the mixture to 30°C and add 37 g of water. Stir for 1 hour to hydrolyze the orthoester into a mixture of sucrose-4-acetate and sucrose-6-acetate.

-

Isomerization: To the hydrolyzed mixture, add 1.2 g of tert-butylamine and another 37 g of water. Stir at 30°C for 3 hours to convert the sucrose-4-acetate into sucrose-6-acetate.

-

Work-up: Recover the majority of the solvent. The resulting syrupy liquid contains the desired sucrose-6-acetate.

Experimental Workflow

The logical flow of the synthesis and subsequent processing is depicted in the following diagram.

References

An In-depth Technical Guide to the Chemical Properties of Sucrose Orthoesters

For Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) orthoesters are a unique class of carbohydrate derivatives characterized by a carbon atom bonded to three alkoxy groups, with one of the oxygen atoms being part of the sucrose molecule. This guide provides a comprehensive overview of their core chemical properties, including their synthesis, stability, reactivity, and characterization.

Synthesis of Sucrose Orthoesters

The primary method for synthesizing sucrose orthoesters involves the reaction of sucrose with trialkyl orthoesters or ketene (B1206846) acetals in the presence of an acid catalyst. A notable example is the formation of cyclic 4,6-orthoesters, such as sucrose methyl 4,6-orthoacetate.

Experimental Protocol: Synthesis of Sucrose Methyl 4,6-Orthoacetate[1]

This protocol is based on methods described in the synthesis of sucralose (B1001) precursors.

Materials:

-

Sucrose

-

Trimethyl orthoacetate

-

Dimethylformamide (DMF)

-

p-Toluenesulfonic acid (catalyst)

-

Water

Procedure:

-

A stirred suspension of sucrose (50 g) in DMF (200 ml) is treated with trimethyl orthoacetate (21 ml, 1.1 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (300 mg) at 20°C.[1]

-

The reaction is allowed to proceed for approximately 2.5 hours, at which point the solution should become clear.

-

To initiate hydrolysis of the orthoester, water (20 ml, 8 molar equivalents) is added to the solution.

-

After stirring for an additional 20 minutes, tert-butylamine (5 ml) is added to facilitate the migration of the acetate (B1210297) group.[1]

-

The mixture is stirred for another hour before being concentrated under vacuum to yield crude sucrose 6-acetate, a key intermediate derived from the initial orthoester.

Chemical Stability and Reactivity

Sucrose orthoesters are notably sensitive to acidic conditions. Even mild aqueous acid can lead to the hydrolysis of the orthoester functionality. This reactivity is a key feature in their application as intermediates in organic synthesis.

Hydrolysis of Sucrose 4,6-Orthoesters

The hydrolysis of sucrose alkyl 4,6-orthoacylates proceeds readily in the presence of water and a mild acid catalyst.[1] This reaction initially yields a mixture of the corresponding 4- and 6-monoesters of sucrose. The general mechanism for the acid-catalyzed hydrolysis of orthoesters involves protonation of an alkoxy group, followed by the elimination of an alcohol to form a dialkoxycarbonium ion. This intermediate is then attacked by water, and subsequent steps lead to the final ester and alcohol products.

Spectroscopic Characterization

Detailed spectroscopic data for isolated sucrose orthoesters are not widely available in the public literature, primarily due to their nature as reactive intermediates. However, based on the known structures, expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum of a sucrose orthoester, such as sucrose methyl 4,6-orthoacetate, would be expected to show characteristic signals for the sucrose backbone protons, as well as singlets for the methyl group of the acetate and the methoxy (B1213986) group of the orthoester. The anomeric proton of the glucose unit would likely appear as a doublet.

-

¹³C NMR: The carbon spectrum would show signals corresponding to the sucrose carbons, the carbonyl carbon of the acetate, the methyl carbons, and the characteristic quaternary carbon of the orthoester functionality (C(OR)₃).

Mass Spectrometry (MS)

The mass spectrum of a sucrose orthoester derivative, such as the hexaacetate of sucrose methyl 4,6-orthoacetate, would be expected to show a molecular ion peak or, more commonly, a fragment corresponding to the loss of a methoxy group.[2] Fragmentation patterns would likely involve cleavage of the glycosidic bond and losses of the acyl groups.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis and hydrolysis of sucrose orthoesters, primarily extracted from patent literature. It is important to note that these values are from specific examples and may not represent optimized yields.

| Parameter | Value | Conditions | Reference |

| Synthesis of Sucrose Methyl 4,6-Orthoacetate | |||

| Reaction Time | ~1 hour | Ambient temperature | [1] |

| Sucrose to Trimethyl Orthoacetate Molar Ratio | 1 : 1.5 | DMF, p-toluenesulfonic acid | [1] |

| Hydrolysis of Sucrose Methyl 4,6-Orthoacetate | |||

| Reaction Time | ~1 hour | Aqueous solution, pH 5, ambient temperature | [1] |

| Ratio of Sucrose 4-acetate to 6-acetate | 49 : 43 | After 2 hours of hydrolysis | [1] |

| Isomerization to Sucrose 6-acetate | |||

| Reaction Time | 4 hours | Addition of pyridine (B92270) to aqueous solution | [1] |

| Molar Yield of Sucrose-6-acetate | 85.0% | From a process involving orthoester formation and hydrolysis | [3] |

Applications in Drug Development and Synthesis

The primary documented application of sucrose orthoesters is as key intermediates in the synthesis of sucralose, a widely used artificial sweetener.[4] The regioselective formation of the 4,6-orthoester allows for the targeted modification of other hydroxyl groups on the sucrose molecule. This strategy of using orthoesters as protecting groups is a valuable tool in carbohydrate chemistry, enabling the synthesis of complex and specifically functionalized sucrose derivatives that may have applications in drug delivery and development. The acid-labile nature of the orthoester group allows for its ready removal under mild conditions, which is crucial when working with sensitive molecules.

References

- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 2. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]

- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]

- 4. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]

An In-depth Technical Guide to Sucrose 4,6-methyl orthoester

CAS Number: 116015-72-6

This technical guide provides a comprehensive overview of Sucrose (B13894) 4,6-methyl orthoester, a key derivative of sucrose utilized in synthetic carbohydrate chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its significant applications, with a focus on its role as a versatile intermediate.

Physicochemical Properties

Sucrose 4,6-methyl orthoester is a white, solid sugar derivative that is soluble in water, methanol, and acetone.[1] As a cyclic orthoester, it serves as a protective group for the 4- and 6-hydroxyl groups of the glucose moiety in sucrose. This protection renders the molecule more stable in certain acidic conditions and at high temperatures compared to unprotected sucrose.[1]

| Property | Value | Reference |

| CAS Number | 116015-72-6 | [2] |

| Molecular Formula | C₁₅H₂₆O₁₂ | [2] |

| Molecular Weight | 398.36 g/mol | [2] |

| Synonyms | beta-D-Fructofuranosyl 4,6-O-(1-methoxyethylidene)-alpha-D-glucopyranoside, (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][3][4]dioxine-7,8-diol | |

| Appearance | White solid | [1] |

| Solubility | Soluble in water, methanol, and acetone | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst.[5] Another effective method involves the reaction of sucrose with a ketene (B1206846) acetal.[3] These methods selectively protect the 4- and 6-hydroxyl groups of the glucose unit.

Experimental Protocol: Synthesis via Trialkyl Orthoester

This protocol is adapted from established patent literature.[5]

Materials:

-

Sucrose

-

Dimethylformamide (DMF)

-

Trimethyl orthoacetate

-

p-toluenesulfonic acid (catalytic amount)

-

Ion exchange resin (e.g., Amberlite IRA93(OH⁻))

Procedure:

-

Dissolve sucrose in dimethylformamide.

-

Add trimethyl orthoacetate (approximately 1.5 molar equivalent) to the solution.

-

Introduce a catalytic amount of p-toluenesulfonic acid to initiate the reaction.

-

Stir the mixture at ambient temperature. The reaction is typically complete within one hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the solution using an ion exchange resin.

-

Filter the mixture to remove the resin.

-

Evaporate the filtrate under vacuum to obtain this compound as a clear, colorless syrup.

Key Applications in Synthetic Chemistry

The primary application of this compound is as a crucial intermediate in the synthesis of other sucrose derivatives, most notably sucralose.[5] It also serves as a valuable tool in glycobiology research and as a reference standard in analytical chemistry.[3]

Intermediate in Sucralose Synthesis

This compound is a key precursor in the production of sucrose-6-esters, which are then chlorinated to produce sucralose.[5] The orthoester group selectively protects the 4- and 6-positions, allowing for targeted modification of other hydroxyl groups.

The workflow for the synthesis of sucrose-6-acetate from this compound involves a mild acidic hydrolysis step. This hydrolysis cleaves the orthoester ring to yield a mixture of sucrose 4-acetate and sucrose 6-acetate. Subsequent treatment with a base isomerizes the 4-acetate to the desired 6-acetate.

Role in Glycobiology and as a Reference Standard

In the field of glycobiology, which involves the study of the structure, synthesis, and biology of sugars, this compound is utilized as a biochemical reagent.[3] Its defined structure and purity also make it suitable for use as an impurity reference standard in analytical method development and validation for products such as sucralose.[6]

Hydrolysis and Further Reactions

The hydrolysis of the orthoester is a critical step in its application as an intermediate. Orthoesters are readily hydrolyzed under mild aqueous acidic conditions to form an ester and alcohols.[5] In the case of this compound, this yields a mixture of the 4- and 6-monoesters of sucrose.

Analytical Characterization

The characterization of this compound and its reaction products is typically performed using standard analytical techniques in organic chemistry.

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and separation of products.

-

High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of reaction mixtures, particularly for separating the isomeric monoesters of sucrose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the orthoester and its derivatives.

Conclusion

This compound is a pivotal molecule in synthetic carbohydrate chemistry. Its ability to selectively protect the 4- and 6-hydroxyl groups of sucrose in a stable yet readily cleavable manner makes it an invaluable intermediate, particularly in the industrial synthesis of sucralose. For researchers in drug development and glycobiology, understanding the synthesis and reactivity of this compound opens avenues for the creation of novel carbohydrate-based molecules and analytical standards. The detailed protocols and reaction pathways provided in this guide serve as a foundational resource for the practical application and further investigation of this compound.

References

- 1. Complete Assignment of the 1H and 13C NMR Spectra of a Sucrose Ester from Euphorbia Lathyris L | Semantic Scholar [semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 6. cleanchemlab.com [cleanchemlab.com]

In-Depth Technical Guide: Sucrose 4,6-Methyl Orthoester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sucrose (B13894) 4,6-methyl orthoester, a key intermediate in carbohydrate chemistry with applications in glycobiology and as a precursor in the synthesis of valuable sucrose derivatives. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. While direct biological activities in signaling pathways are not extensively documented, its role as a versatile biochemical reagent is highlighted. Experimental protocols and quantitative data are presented to assist researchers in its synthesis and characterization.

Physicochemical Properties

Sucrose 4,6-methyl orthoester is a derivative of sucrose where the hydroxyl groups at the 4 and 6 positions of the glucose moiety are protected by a cyclic methyl orthoester. This modification imparts specific chemical properties that are leveraged in multi-step syntheses.

| Property | Value | Reference(s) |

| Molecular Weight | 398.36 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₆O₁₂ | [1][2] |

| CAS Number | 116015-72-6 | [1][2] |

| Synonyms | β-D-Fructofuranosyl 4,6-O-(1-methoxyethylidene)-α-D-glucopyranoside | |

| Appearance | Clear, colorless syrup (as described in related syntheses) | [3] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of sucrose with a suitable orthoester reagent in the presence of an acid catalyst. Two primary methods are documented in patent literature.

Method 1: Reaction with a Trialkyl Orthoester

This method involves the direct reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert organic solvent.

Reaction Scheme:

Caption: Synthesis of this compound via Trialkyl Orthoester Route.

Experimental Protocol:

-

Preparation: Dissolve sucrose (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Reaction: Add trimethyl orthoacetate (1.25-1.5 molar equivalents) to the solution.

-

Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid.

-

Monitoring: Stir the reaction at ambient temperature for approximately 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3].

-

Work-up: Upon completion, neutralize the acid catalyst using an appropriate ion-exchange resin (e.g., Amberlite IRA93(OH⁻))[3].

-

Purification: Filter the resin and evaporate the solvent under vacuum to yield the product as a syrup. Further purification can be achieved by silica (B1680970) gel column chromatography[3].

Method 2: Reaction with a Ketene (B1206846) Acetal

An alternative route involves the reaction of sucrose with a ketene acetal, such as 1,1-dimethoxyethene (B1580634), which can provide the desired orthoester in high yield[5].

Reaction Scheme:

Caption: Synthesis of this compound via Ketene Acetal Route.

Experimental Protocol:

A detailed, reproducible protocol from scientific journals is not currently available. The general procedure, as inferred from patent literature, is similar to the trialkyl orthoester method, with 1,1-dimethoxyethene used as the reagent[5].

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound. While specific spectral data for this compound is not widely published, the following techniques are standard for the analysis of sucrose derivatives.

Chromatographic Analysis

| Technique | Typical Conditions | Expected Outcome |

| Thin Layer Chromatography (TLC) | Mobile Phase: n-Butanol/Ethanol/Water (5:3:2) | A distinct spot with an Rf value different from sucrose. In one reported synthesis, the product had an Rf of 0.62, while sucrose was at 0.40[3]. |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 or Amide-based columns. Detection: Refractive Index (RI) or Charged Aerosol Detector (CAD). | A single, well-defined peak indicating the purity of the compound. |

Spectroscopic Analysis

While specific spectra for this compound are not available in the public domain, the expected key features based on the analysis of similar sucrose esters are outlined below.

| Technique | Expected Key Features |

| ¹H NMR Spectroscopy | - Signals corresponding to the anomeric protons of the glucose and fructose (B13574) units. - A characteristic singlet for the methyl group of the orthoester. - A singlet for the methoxy (B1213986) group of the orthoester. - Complex multiplets for the other sugar protons. |

| ¹³C NMR Spectroscopy | - Signals for the anomeric carbons. - A signal for the quaternary carbon of the orthoester. - Signals for the methyl and methoxy carbons of the orthoester. - Resonances for the other carbon atoms of the sucrose backbone. |

| Mass Spectrometry (MS) | - Electrospray Ionization (ESI-MS): Expect to observe the molecular ion adduct, such as [M+Na]⁺ or [M+H]⁺. - Fragmentation Pattern: Tandem MS (MS/MS) would likely show fragmentation of the glycosidic bond and loss of the orthoester group. |

Role in Drug Development and Research

This compound is primarily utilized as a protected intermediate in the synthesis of more complex molecules. Its main application lies in directing chemical modifications to other hydroxyl groups on the sucrose molecule.

Workflow: Utilization as a Synthetic Intermediate

Caption: General workflow illustrating the use of this compound as a protected intermediate.

This strategy is particularly valuable in the synthesis of sucrose-based drugs or biologically active molecules where regioselectivity is critical. By temporarily blocking the 4 and 6 positions, other hydroxyl groups are available for reactions such as esterification, etherification, or halogenation.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways or its specific biological activities. It is generally considered a synthetic intermediate and a biochemical reagent for research in glycobiology[6][7].

The broader class of "sucrose esters" has been investigated for various biological properties, including antimicrobial and antitumor activities. However, these activities are typically associated with sucrose molecules esterified with fatty acids and are not directly attributable to the orthoester derivative. Similarly, other carbohydrate orthoesters have been studied for their biological activities, but these are structurally diverse and their properties cannot be directly extrapolated to this compound[3].

Conclusion

This compound is a valuable synthetic tool for carbohydrate chemists. Its ability to selectively protect the 4 and 6 hydroxyl groups of the glucose moiety of sucrose enables the regioselective synthesis of a wide range of sucrose derivatives. While detailed experimental protocols and comprehensive analytical data are not widely published, the information available from patent literature provides a solid foundation for its synthesis and purification. Further research into the potential biological activities of this and other sucrose orthoesters may reveal novel applications in drug development and glycobiology.

References

- 1. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sucrose | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

An In-depth Technical Guide to 1H and 13C NMR Spectral Data of Sucrose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a variety of sucrose (B13894) derivatives. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and structural analysis workflows to facilitate the identification and characterization of these important compounds.

Introduction to NMR Spectroscopy of Sucrose Derivatives

Sucrose, a non-reducing disaccharide composed of glucose and fructose (B13574) units, serves as a versatile scaffold for the synthesis of a wide range of derivatives with applications in food science, pharmaceuticals, and materials science. NMR spectroscopy is an indispensable tool for the structural elucidation of these derivatives, providing detailed information about the connectivity of atoms, the stereochemistry of the glycosidic linkage, and the position of various substituents on the sucrose backbone.

This guide focuses on the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants for several classes of sucrose derivatives, including esters, ethers, carbamates, and glycosides. Understanding these spectral features is crucial for confirming the successful synthesis of a target molecule and for quality control in various applications.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following section outlines a general experimental protocol for the NMR analysis of sucrose derivatives. Specific modifications may be required depending on the nature of the derivative and the desired information.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Analyte Concentration: For ¹H NMR, a concentration of 5-25 mg of the sucrose derivative in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is often required to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: The choice of deuterated solvent is crucial and depends on the solubility of the sucrose derivative. Common solvents for carbohydrate analysis include deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), chloroform-d (B32938) (CDCl₃), and methanol-d₄ (CD₃OD). For compounds soluble in water, D₂O is often the solvent of choice. For less polar derivatives, CDCl₃ or DMSO-d₆ may be more appropriate.

-

Internal Standard: For quantitative NMR (qNMR) analysis, an internal standard with a known concentration is added to the sample. The internal standard should have a simple spectrum that does not overlap with the analyte signals. Common standards include trimethylsilylpropanoic acid (TSP) for aqueous samples and tetramethylsilane (B1202638) (TMS) for organic solvents.

-

Sample Filtration: To remove any particulate matter that could degrade spectral quality, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

Modern NMR spectrometers offer a wide array of experiments for structural elucidation.

-

1D ¹H NMR: This is the foundational experiment for determining the proton environment in the molecule. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

1D ¹³C NMR: This experiment provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, longer acquisition times are typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is invaluable for tracing the proton connectivity within the glucose and fructose rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for identifying the points of substitution and confirming the overall structure of the derivative.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific sugar ring.

-

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for various sucrose derivatives. The data has been compiled from various literature sources and is presented to facilitate comparison. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS or TSP). The numbering of the sucrose atoms is as follows: C1-C6 for the glucose unit and C1'-C6' for the fructose unit.

Sucrose

| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O |

| Glucosyl Unit | ||

| 1 | 5.41 (d, J=3.9 Hz) | 93.1 |

| 2 | 3.54 (dd, J=9.9, 3.9 Hz) | 72.2 |

| 3 | 3.82 (t, J=9.6 Hz) | 73.5 |

| 4 | 3.46 (t, J=9.6 Hz) | 70.3 |

| 5 | 3.80 (ddd, J=9.9, 5.0, 2.4 Hz) | 73.4 |

| 6a | 3.78 (dd, J=12.3, 2.4 Hz) | 61.4 |

| 6b | 3.69 (dd, J=12.3, 5.0 Hz) | |

| Fructosyl Unit | ||

| 1'a | 3.68 (d, J=12.0 Hz) | 62.6 |

| 1'b | 3.68 (d, J=12.0 Hz) | |

| 2' | - | 104.7 |

| 3' | 4.22 (d, J=8.4 Hz) | 77.5 |

| 4' | 4.07 (t, J=8.1 Hz) | 75.0 |

| 5' | 3.89 (ddd, J=8.1, 5.7, 2.4 Hz) | 82.4 |

| 6'a | 3.71 (dd, J=12.6, 2.4 Hz) | 63.5 |

| 6'b | 3.61 (dd, J=12.6, 5.7 Hz) |

Sucrose Esters

The chemical shifts of sucrose esters are influenced by the position and number of ester groups. Acylation typically causes a downfield shift of the proton and carbon signals at the site of esterification.

Table 3.2.1: ¹H and ¹³C NMR Chemical Shifts for Sucrose Octaacetate in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucosyl Unit | ||

| 1 | 5.69 (d, J=3.8 Hz) | 90.1 |

| 2 | 4.88 (dd, J=10.4, 3.8 Hz) | 70.4 |

| 3 | 5.45 (t, J=9.8 Hz) | 69.8 |

| 4 | 5.08 (t, J=9.8 Hz) | 68.4 |

| 5 | 4.30 (m) | 70.4 |

| 6a | 4.22 (dd, J=12.4, 4.6 Hz) | 61.9 |

| 6b | 4.16 (dd, J=12.4, 2.3 Hz) | |

| Fructosyl Unit | ||

| 1'a | 4.33 (d, J=12.3 Hz) | 63.0 |

| 1'b | 4.17 (d, J=12.3 Hz) | |

| 2' | - | 104.1 |

| 3' | 5.45 (d, J=8.5 Hz) | 75.9 |

| 4' | 5.37 (t, J=8.5 Hz) | 75.2 |

| 5' | 4.30 (m) | 79.2 |

| 6'a | 4.22 (dd, J=12.4, 4.6 Hz) | 63.7 |

| 6'b | 4.16 (dd, J=12.4, 2.3 Hz) | |

| Acetyl Groups | 2.18, 2.11, 2.10, 2.05, 2.02 (s) | 169.4-170.6 (C=O), 20.6 (CH₃) |

Sucrose Carbamates

The introduction of carbamate (B1207046) groups also leads to characteristic changes in the NMR spectra.

Table 3.3.1: ¹H and ¹³C NMR Chemical Shifts for Sucrose Octa(N-ethyl)carbamate in DMSO-d₆ [1][2]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucosyl Unit | ||

| 1 | 5.48 (d, J=3.6 Hz) | 90.8 |

| 2 | 4.71 (dd, J=10.2, 3.6 Hz) | 71.1 |

| 3 | 5.25 (t, J=9.6 Hz) | 71.9 |

| 4 | 4.89 (t, J=9.6 Hz) | 69.1 |

| 5 | 4.23 (m) | 72.2 |

| 6a | 4.15 (m) | 63.8 |

| 6b | 4.02 (m) | |

| Fructosyl Unit | ||

| 1'a | 4.23 (m) | 65.4 |

| 1'b | 4.02 (m) | |

| 2' | - | 104.2 |

| 3' | 5.25 (d, J=8.4 Hz) | 76.8 |

| 4' | 5.18 (t, J=8.4 Hz) | 74.9 |

| 5' | 4.23 (m) | 80.1 |

| 6'a | 4.15 (m) | 64.5 |

| 6'b | 4.02 (m) | |

| Ethyl Carbamate Groups | 7.3-7.6 (m, NH), 3.0-3.2 (m, CH₂), 1.0-1.1 (t, CH₃) | 154.5-155.5 (C=O), 35.5-36.5 (CH₂), 15.0-15.5 (CH₃) |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the analysis of sucrose derivatives.

Caption: Experimental workflow for the synthesis and NMR analysis of sucrose derivatives.

Caption: Logical relationships in NMR-based structural elucidation of sucrose derivatives.

Conclusion

This technical guide provides a foundational resource for the ¹H and ¹³C NMR analysis of sucrose derivatives. The tabulated spectral data, detailed experimental protocols, and illustrative workflows are intended to assist researchers in the efficient and accurate characterization of these versatile molecules. As the field of sucrose chemistry continues to expand, the principles and data presented herein will serve as a valuable reference for future research and development endeavors.

References

An In-depth Technical Guide to Protecting Groups in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with precision and efficiency. This guide provides a comprehensive overview of the core principles and practical applications of protecting groups in this demanding field. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key concepts.

The Indispensable Role of Protecting Groups in Carbohydrate Synthesis

Carbohydrates are characterized by a high density of hydroxyl groups with similar reactivity, posing a significant challenge for regioselective chemical transformations. Protecting groups are temporary modifications of these functional groups, rendering them inert to specific reaction conditions. Beyond this fundamental role of masking, protecting groups in carbohydrate chemistry exert a profound influence on the reactivity of the sugar backbone and, critically, the stereochemical outcome of glycosylation reactions.[1][2][3] The judicious selection and application of a protecting group strategy are therefore paramount to the success of any synthetic endeavor in this field.

A successful protecting group strategy is underpinned by the principle of orthogonality , where specific protecting groups can be removed under distinct conditions without affecting others present in the molecule.[4][5] This allows for the sequential and regioselective modification of the carbohydrate structure, a prerequisite for the assembly of complex oligosaccharides.

Common Protecting Groups for Hydroxyl Functions

A diverse arsenal (B13267) of protecting groups has been developed for carbohydrate chemistry, each with its own unique set of properties regarding installation, stability, and cleavage. The most prevalent classes include ethers, acetals, and silyl (B83357) ethers.

Benzyl (B1604629) and Substituted Benzyl Ethers

Benzyl (Bn) ethers are among the most widely used "permanent" protecting groups in carbohydrate synthesis due to their stability across a broad range of acidic and basic conditions.[6] They are typically installed under basic conditions and removed by catalytic hydrogenation.

Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, offer a key advantage in terms of orthogonal deprotection. The electron-donating methoxy (B1213986) group renders the PMB ether more susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), conditions under which unsubstituted benzyl ethers remain stable.[1][7] This orthogonality is crucial for sophisticated synthetic strategies.

Table 1: Comparison of Benzyl (Bn) and p-Methoxybenzyl (PMB) Protecting Groups

| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Key Considerations |

| Installation | BnBr or BnCl, NaH, DMF | PMBCl, NaH, DMF | Both are installed under similar basic conditions. |

| Stability (Acidic) | Generally Stable | Labile (cleaved by moderate acids like TFA)[1] | PMB is significantly less stable to acid than Bn. |

| Stability (Basic) | Stable | Stable | Both are robust under a wide range of basic conditions.[1] |

| Cleavage | H₂, Pd/C (catalytic hydrogenation) | DDQ or CAN (oxidative cleavage); TFA (acidic cleavage) | This difference in cleavage conditions is the basis for their orthogonal use.[1] |

Silyl Ethers

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), are valued for their tunable stability, which is largely dependent on the steric bulk of the substituents on the silicon atom. They are typically installed using the corresponding silyl chloride in the presence of a base like imidazole (B134444).[8] Cleavage is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).[9][10]

The varying lability of different silyl ethers allows for selective deprotection. For instance, a less sterically hindered silyl ether can often be removed in the presence of a more hindered one.

Table 2: Common Silyl Ethers and Their Relative Stability

| Silyl Group | Abbreviation | Relative Stability (Acidic Hydrolysis) | Common Cleavage Reagent |

| Trimethylsilyl | TMS | Least Stable | Mild acid or base |

| Triethylsilyl | TES | TBAF, mild acid | |

| tert-Butyldimethylsilyl | TBDMS | TBAF, acetic acid | |

| Triisopropylsilyl | TIPS | TBAF, HF-Pyridine | |

| tert-Butyldiphenylsilyl | TBDPS | Most Stable | TBAF, HF |

Acetals and Ketals

Cyclic acetals and ketals are frequently employed to protect diol systems. The formation of five- or six-membered rings can be used to selectively protect specific pairs of hydroxyl groups. For example, benzylidene acetals are commonly used for the regioselective protection of the 4,6-hydroxyls of hexopyranosides.[11][12] Isopropylidene ketals (acetonides) are often used to protect cis-diols.[8]

A key feature of cyclic acetals is their susceptibility to regioselective reductive opening, which provides a route to partially protected sugars with a free hydroxyl group at a specific position.[12][13][14]

The Anomeric Center: A Special Case for Protection

The anomeric hydroxyl group exhibits unique reactivity as part of a hemiacetal. Its protection is a critical first step in many glycosylation strategies. A wide variety of protecting groups can be installed at the anomeric position, and the choice of this group can significantly impact the subsequent glycosylation step.

Experimental Protocols

This section provides detailed methodologies for the installation and removal of key protecting groups.

Benzylation of a Monosaccharide

Objective: To protect all hydroxyl groups of a monosaccharide as benzyl ethers.

Materials:

-

Monosaccharide (e.g., methyl α-D-glucopyranoside)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve the monosaccharide (1.0 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaH (5.0 equiv) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add BnBr (5.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with MeOH.

-

Dilute the mixture with EtOAc and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Expected Yield: 85-95%

Deprotection of Benzyl Ethers by Catalytic Hydrogenation

Objective: To remove benzyl ether protecting groups.

Materials:

-

Benzylated carbohydrate

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzylated carbohydrate in MeOH or EtOAc.

-

Add Pd/C (10-20% by weight of the substrate).

-

Stir the suspension under an atmosphere of H₂ (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.

Expected Yield: 90-99%

Silylation of a Primary Hydroxyl Group

Objective: To selectively protect a primary hydroxyl group with a TBDPS group.

Materials:

-

Carbohydrate with a primary hydroxyl group

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve the carbohydrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

-

Add TBDPSCl (1.1 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction with EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Expected Yield: 80-95%

Deprotection of a Silyl Ether with TBAF

Objective: To remove a silyl ether protecting group.

Materials:

-

Silylated carbohydrate

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

Dissolve the silylated carbohydrate (1.0 equiv) in anhydrous THF.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise at 0 °C.[15]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Reaction times can vary from 30 minutes to several hours.[9][15]

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the deprotected carbohydrate by silica gel column chromatography.

Expected Yield: 85-98%[9]

Formation of a 4,6-O-Benzylidene Acetal (B89532)

Objective: To selectively protect the 4- and 6-hydroxyl groups of a hexopyranoside.

Materials:

-

Hexopyranoside (e.g., methyl α-D-glucopyranoside)

-

Benzaldehyde (B42025) dimethyl acetal

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Anhydrous acetonitrile

Procedure:

-

Dissolve the hexopyranoside (1.0 equiv) in anhydrous acetonitrile.

-

Add benzaldehyde dimethyl acetal (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the product by recrystallization or silica gel column chromatography.

Expected Yield: 70-90%

Regioselective Reductive Opening of a Benzylidene Acetal

Objective: To generate a 6-O-benzyl ether with a free 4-hydroxyl group.

Materials:

-

4,6-O-Benzylidene protected carbohydrate

-

Triethylsilane (Et₃SiH)

-

Iodine (I₂)

-

Anhydrous acetonitrile

Procedure:

-

Dissolve the benzylidene acetal (1.0 equiv) in anhydrous acetonitrile.

-

Cool the solution to 0-5 °C.

-

Add Et₃SiH (2.0-3.0 equiv) and I₂ (1.1 equiv).[13]

-

Stir the reaction at this temperature for 10-30 minutes, monitoring by TLC.[13]

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by silica gel column chromatography.

Expected Yield: 85-95%[13]

Strategic Application of Protecting Groups in Oligosaccharide Synthesis

The synthesis of complex oligosaccharides requires a sophisticated protecting group strategy that often involves a combination of permanent and temporary protecting groups, as well as participating and non-participating groups to control the stereochemistry of the newly formed glycosidic bonds.

Orthogonal Protecting Group Strategy

The concept of orthogonality is central to the synthesis of branched oligosaccharides. An orthogonal set of protecting groups allows for the selective deprotection of one hydroxyl group for glycosylation, while all other hydroxyls remain protected.

Caption: Logical workflow for orthogonal protection strategy in oligosaccharide synthesis.

The Role of Participating and Non-Participating Groups in Stereocontrol

The protecting group at the C-2 position of a glycosyl donor plays a crucial role in determining the stereochemical outcome of the glycosylation.

-

Participating Groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the pyranose ring, leading to the exclusive formation of the 1,2-trans-glycosidic linkage.[2][3]

-

Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position do not form a covalent bond with the anomeric center. In this case, the stereochemical outcome is influenced by a combination of factors, including the anomeric effect, solvent effects, and the nature of the glycosyl donor and acceptor, often leading to a mixture of 1,2-cis and 1,2-trans products.

Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.

Conclusion

The strategic use of protecting groups is an enabling technology in the field of carbohydrate chemistry. A thorough understanding of the properties of different protecting groups, their installation and cleavage, and their influence on reactivity and stereoselectivity is essential for the successful synthesis of complex glycans and glycoconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in this intricate and rewarding area of chemical science. The continued development of novel protecting groups and orthogonal strategies will undoubtedly pave the way for the synthesis of even more complex and biologically significant carbohydrate structures.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]

- 7. Collection - The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the pâMethoxybenzyl Group for Protection of Carbohydrates - The Journal of Organic Chemistry - Figshare [figshare.com]

- 8. tsijournals.com [tsijournals.com]

- 9. benchchem.com [benchchem.com]

- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 11. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Role of Orthoesters as Protecting Groups for Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious selection and implementation of protecting groups are paramount. Among the diverse arsenal (B13267) of protecting groups for diols, orthoesters offer a unique combination of stability and reactivity, rendering them valuable tools for chemists. This technical guide provides a comprehensive overview of the use of orthoesters as protecting groups for 1,2- and 1,3-diols, covering their formation, stability, deprotection, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Principles of Orthoester Protecting Groups

Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. When used to protect diols, they typically form cyclic structures, such as 2-alkoxy-1,3-dioxolanes (from 1,2-diols) or 2-alkoxy-1,3-dioxanes (from 1,3-diols).

The primary advantages of using orthoesters as protecting groups for diols include:

-

Stability: Orthoesters are highly stable under basic and neutral conditions, making them compatible with a wide range of synthetic transformations, including reactions involving organometallic reagents, hydrides, and basic hydrolysis of esters.[1][2]

-

Acid Lability: They are readily cleaved under mild acidic conditions, often with high selectivity in the presence of other acid-sensitive groups.[1][3] This orthogonality is a crucial feature in complex synthetic strategies.[4]

-

Ease of Formation: Cyclic orthoesters can be efficiently formed from the corresponding diols and trialkyl orthoformates or other orthoester derivatives, typically under acid catalysis.[5]

Formation of Cyclic Orthoesters from Diols

The most common method for the protection of diols as cyclic orthoesters involves the reaction of the diol with a trialkyl orthoformate, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), in the presence of an acid catalyst.[6] The reaction proceeds via a series of equilibria, and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) drives the reaction to completion.

Quantitative Data on Orthoester Formation

The following table summarizes representative examples of orthoester formation from diols, highlighting the reaction conditions and yields.

| Diol Substrate | Orthoester Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl α-D-mannopyranoside | Trimethyl orthoformate | Camphorsulfonic acid (CSA) | Methanol | 72 | 67 | [1] |

| (±)-1-Phenyl-1,2-ethanediol | Trimethyl orthoformate / Cyclohexane-1,2-dione | CSA | Methanol | - | 61 | [6] |

| Methyl α-D-glucopyranoside | Trimethyl orthoformate / Butane-2,3-dione | CSA | Methanol | - | High | [6] |

| 1,2-Butanediol | Trimethyl orthoformate / Phenanthrene-9,10-quinone | CSA | Methanol | - | 57 | [6] |

Experimental Protocol: Protection of a 1,2-Diol with Trimethyl Orthoformate

Materials:

-

1,2-Diol (1.0 equiv)

-

Trimethyl orthoformate (3.0 equiv)

-

Anhydrous solvent (e.g., methanol, dichloromethane, or toluene)

-

Acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH), 0.1 equiv)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Apparatus for reflux and/or removal of volatiles (e.g., Dean-Stark trap if using toluene)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol and the anhydrous solvent.

-

Add the acid catalyst to the solution and stir until it dissolves.

-

Add the trimethyl orthoformate to the reaction mixture.

-

If using methanol as the solvent, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). If using a higher boiling solvent like toluene, set up a Dean-Stark apparatus to azeotropically remove the methanol byproduct.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding a mild base, such as triethylamine (B128534) or solid sodium bicarbonate, to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure cyclic orthoester.

Deprotection of Cyclic Orthoesters

The cleavage of the orthoester protecting group is typically achieved under mild acidic conditions, regenerating the diol.[1] The reaction proceeds via hydrolysis, which is initiated by the protonation of one of the oxygen atoms of the orthoester.

Quantitative Data on Orthoester Deprotection

The following table provides examples of deprotection conditions for orthoester-protected diols.

| Orthoester Substrate | Reagent | Solvent | Time | Yield (%) | Reference |

| Cyclohexane-1,2-diacetal protected monosaccharide | Acid-catalyzed hydrolysis | - | - | - | [6] |

| Butane-2,3-diacetal protected monosaccharide | Acid-catalyzed hydrolysis | - | - | - | [6] |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 5 min | Quantitative | [5] |

| Various acetals/ketals | Er(OTf)₃ | Wet Nitromethane | - | High | [5] |

| Various acetals/ketals | Iodine (catalytic) | - | minutes | Excellent | [5] |

Experimental Protocol: Mild Acidic Deprotection of a Cyclic Orthoester

Materials:

-

Cyclic orthoester (1.0 equiv)

-

Solvent system (e.g., acetone/water, THF/water, or wet nitromethane)

-

Acid catalyst (e.g., dilute aqueous HCl, acetic acid, or a Lewis acid like Er(OTf)₃)

-

Stirring apparatus

Procedure:

-

Dissolve the cyclic orthoester in the chosen solvent system in a round-bottom flask.

-

Add the acid catalyst to the solution.

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC. Gentle heating may be applied if the reaction is sluggish.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

If an organic solvent was used, remove it under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude diol.

-

Purify the product by column chromatography or recrystallization if necessary.

Applications in Drug Development and Natural Product Synthesis

Orthoester protecting groups have found significant utility in the total synthesis of complex natural products, many of which are precursors or analogues of therapeutic agents.[7] Their stability to a wide range of reagents allows for the selective manipulation of other functional groups within the molecule.

-

Natural Product Synthesis: Orthoesters are present as structural motifs in a variety of bioactive natural products of plant origin, some of which have shown promising anticancer and insecticidal activities.[7] In synthetic campaigns, the orthoester functionality can be installed as a protecting group to navigate complex synthetic routes.

-

Drug Delivery: Polyorthoesters, which are polymers containing orthoester linkages in their backbone, are biodegradable materials used in controlled drug delivery systems. The acid-catalyzed hydrolysis of the orthoester linkages allows for the gradual release of encapsulated drugs.[2]

-

Prodrugs: The orthoester functionality has been explored in the design of prodrugs. For instance, water-soluble orthoester derivatives of a furanone-based COX-2 inhibitor have been developed as prodrugs that convert to the active drug in vivo.

Conclusion

Orthoesters serve as a robust and versatile class of protecting groups for diols in organic synthesis. Their inherent stability to basic and neutral conditions, coupled with their facile cleavage under mild acidic conditions, provides chemists with a powerful tool for the strategic manipulation of complex molecules. The applications of orthoesters in the synthesis of bioactive natural products and in the development of drug delivery systems underscore their importance in the pharmaceutical sciences. This guide provides the fundamental knowledge and practical protocols to effectively utilize orthoester protecting groups in research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Ortho ester - Wikipedia [en.wikipedia.org]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. Ortho ester synthesis [organic-chemistry.org]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Sucrose (B13894) Orthoesters

This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of sucrose orthoesters. These compounds have emerged as critical intermediates in modern carbohydrate chemistry, particularly in the regioselective modification of sucrose to produce high-value derivatives.

Introduction and Historical Context

The study of sucrose derivatives has a long history, with initial reports of sucrose esters, such as sucrose octaacetate, dating back to 1880 by Herzfeld.[1] However, the development of sucrose orthoesters is a more recent chapter, driven by the need for selective protection and functionalization of the sucrose molecule's multiple hydroxyl groups. The foundational work on sugar 1,2-orthoesters as intermediates in glycosylation by Kochetkov and Bochkov laid the groundwork for exploring similar structures with more complex carbohydrates like sucrose.[2][3]

The primary impetus for the intensive study and development of sucrose orthoesters arose from the quest for efficient synthetic routes to sucrose-6-esters and the high-intensity sweetener, sucralose. Research in the late 20th century led to the discovery that sucrose could be reacted with trialkyl orthoesters or ketene (B1206846) acetals to form cyclic orthoesters, which serve as versatile intermediates. These sucrose alkyl 4,6-orthoesters can be selectively hydrolyzed to yield valuable mono-substituted sucrose derivatives.[2][4]

Synthesis of Sucrose Orthoesters

The most common and well-documented method for the synthesis of sucrose orthoesters involves the acid-catalyzed reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, or a ketene acetal (B89532), like 1,1-dimethoxyethene.[2][4] This reaction selectively forms a cyclic orthoester across the 4- and 6-hydroxyl groups of the glucose moiety in sucrose.

The general reaction can be summarized as follows:

-

With a trialkyl orthoester: Sucrose reacts with a trialkyl orthoester in an inert organic solvent, catalyzed by a strong acid, to form a sucrose alkyl 4,6-orthoester.[2]

-

With a ketene acetal: Sucrose reacts with a ketene acetal in the presence of an acid catalyst in an inert organic solvent to also form a sucrose alkyl 4,6-orthoester.[4]

These reactions are highly valuable as they provide a pathway to selectively functionalize the sucrose molecule, which is otherwise challenging due to its eight hydroxyl groups with similar reactivities.

Quantitative Data on Synthesis

The following tables summarize the quantitative data for the synthesis of sucrose orthoesters as described in key patents and literature.

Table 1: Synthesis of Sucrose Methyl 4,6-Orthoacetate using Trimethyl Orthoacetate [2][5]

| Parameter | Value |

| Reactants | Sucrose, Trimethyl Orthoacetate |

| Molar Ratio (Sucrose:Orthoester) | 1 : 1.25 to 1 : 1.5 |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | p-Toluene Sulphonic Acid |

| Catalyst Loading | Catalytic amount (e.g., 25-600 mg per 100g sucrose) |

| Temperature | Room Temperature (20-22°C) |

| Reaction Time | ~1 to 3 hours |

| Yield | High (often near quantitative) |

Table 2: Synthesis of Sucrose Methyl 4,6-Orthoacetate using 1,1-Dimethoxyethene [4]

| Parameter | Value |

| Reactants | Sucrose, 1,1-Dimethoxyethene |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | p-Toluene Sulphonic Acid |

| Yield | High (near quantitative) |

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of sucrose methyl 4,6-orthoacetate, based on procedures outlined in the patent literature.[2]

Objective: To synthesize sucrose methyl 4,6-orthoacetate.

Materials:

-

Sucrose (dried)

-

Trimethyl orthoacetate

-

p-Toluene sulphonic acid

-

Dimethylformamide (DMF)

Procedure:

-

Suspend dried sucrose (100 g) in dimethylformamide (400 ml) in a suitable reaction vessel equipped with a stirrer.

-

Add trimethyl orthoacetate (48 ml, a 1.25 molar equivalent) to the suspension.

-

Add a catalytic amount of p-toluene sulphonic acid (600 mg) to the mixture.

-

Stir the mixture at room temperature (20-22°C).

-

Monitor the progress of the reaction by a suitable method, such as HPLC. The reaction mixture should become a clear solution as the sucrose reacts, typically within 1.25 hours.

-

Continue stirring for a total of 3 hours, or until monitoring indicates the reaction is complete (consecutive measurements show no further change).

-

The resulting solution contains the sucrose methyl 4,6-orthoacetate, which can be used in subsequent steps, such as hydrolysis.

Signaling Pathways and Experimental Workflows

The synthesis of sucrose-6-esters via a sucrose orthoester intermediate involves a clear logical workflow. This can be visualized to better understand the sequence of chemical transformations.

Caption: Stepwise mechanism for the acid-catalyzed formation of a sucrose 4,6-orthoester.

Conclusion

The discovery and development of synthetic routes to sucrose orthoesters represent a significant advancement in carbohydrate chemistry. These compounds are not typically final products but rather crucial, versatile intermediates that have enabled the efficient and regioselective synthesis of important sucrose derivatives. The methodologies developed for their synthesis are robust and have been scaled for industrial applications, particularly in the production of sucralose. For researchers in drug development and related fields, understanding the chemistry of sucrose orthoesters opens up possibilities for novel modifications of sucrose and other complex carbohydrates.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 3. ffame.org [ffame.org]

- 4. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]

- 5. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]

Elucidation of sucrose's chemical structure.

An In-depth Technical Guide to the Elucidation of the Chemical Structure of Sucrose (B13894)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (C₁₂H₂₂O₁₁), a disaccharide of fundamental importance in biological systems and the food industry, presented a significant structural puzzle to chemists for many years. Its structure as α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside was ultimately determined through a series of meticulous chemical and physical experiments. This technical guide provides a detailed account of the pivotal experiments that led to the elucidation of its complete chemical structure, including comprehensive experimental protocols, tabulated quantitative data from crystallographic studies, and logical diagrams illustrating the deductive process.

Initial Characterization and Composition

The first step in the structural elucidation of sucrose was to determine its basic chemical properties and constituent monosaccharides.

Molecular Formula and Hydrolysis

Elemental analysis and molecular weight determination established the molecular formula of sucrose as C₁₂H₂₂O₁₁.[1][2] Acid-catalyzed hydrolysis, or enzymatic hydrolysis using invertase, cleaves the glycosidic bond in sucrose to yield equal molar quantities of D-glucose and D-fructose.[3][4] This demonstrated that sucrose is a disaccharide composed of one glucose unit and one fructose (B13574) unit.

Absence of a Reducing End

A key characteristic of sucrose is its classification as a non-reducing sugar. This was established through its failure to react in standard tests for reducing sugars, which contain a free hemiacetal or hemiketal group.

Fehling's test is a classic method to differentiate reducing from non-reducing sugars.[5][6]

-

Reagent Preparation :

-

Fehling's Solution A : Dissolve approximately 7 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water.[7]

-

Fehling's Solution B : Dissolve approximately 35 g of potassium sodium tartrate (Rochelle salt) and 10 g of sodium hydroxide (B78521) (NaOH) in 100 mL of distilled water.[7]

-

Working Solution : Mix equal volumes of Fehling's Solution A and B immediately before use to form a deep blue solution containing the bis(tartrate)cuprate(II) complex.[5]

-

-

Procedure :

-

Place 1 mL of the sucrose solution (e.g., 1% w/v) into a test tube.

-

Add 2 mL of the freshly prepared Fehling's working solution.

-

Heat the test tube in a boiling water bath for 2-5 minutes.[8]

-

Observe for any color change.

-

-

Results and Interpretation :

-

Observation : The solution remains clear and blue.

-

Determination of Ring Structure and Linkage Points

Methylation analysis was a critical chemical method used to determine the ring size of the monosaccharide units and the specific carbon atoms involved in the glycosidic bond.

Experimental Protocol: Methylation Analysis

This procedure involves the complete methylation of all free hydroxyl groups in sucrose, followed by hydrolysis to break the glycosidic bond, and subsequent identification of the partially methylated monosaccharide products.[9][10]

-

Permethylation of Sucrose :

-

Dissolve sucrose in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Treat the solution with a strong base, like sodium hydride (NaH), to generate the alkoxide ions from the hydroxyl groups.

-

Add an excess of methyl iodide (CH₃I). The methyl groups will substitute the hydrogen atoms of the hydroxyl groups via a Williamson ether synthesis.

-

Repeat the process to ensure all eight hydroxyl groups are methylated, forming octamethyl sucrose.

-

-

Hydrolysis of Octamethyl Sucrose :

-

Subject the purified octamethyl sucrose to acid hydrolysis (e.g., using dilute HCl or H₂SO₄). This cleaves the glycosidic linkage.

-

-

Product Identification :

-

Separate the resulting methylated monosaccharides using chromatography (e.g., gas chromatography).

-

Identify the structures of the separated compounds using mass spectrometry and comparison with known standards.

-

-

Results and Interpretation :

-

Products Identified : The hydrolysis of octamethyl sucrose yields 2,3,4,6-tetra-O-methyl-D-glucopyranose and 1,3,4,6-tetra-O-methyl-D-fructofuranose.[1]

-

-